Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-3-carboxylate

Medicinal Chemistry Structure-Activity Relationship (SAR) Building Block Procurement

Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-3-carboxylate (CAS 1286720-54-4) is a uniquely differentiated heterocyclic building block for medicinal chemistry. Unlike its 4-carboxylate regioisomer or free acid analog, this ethyl nipecotate derivative features a 3-position ethyl ester—a validated prodrug handle for GABA transporter and peptidoglycan biosynthesis inhibitor programs, while the urea-thiophene motif is a recognized pharmacophore in kinase inhibitor design (e.g., CHK1). Its structure offers multiple vectors for target engagement and systematic SAR exploration via ester hydrolysis, amidation, or reduction. Choose this specific scaffold to avoid altered SAR outcomes and ensure synthetic compatibility.

Molecular Formula C13H18N2O3S
Molecular Weight 282.36
CAS No. 1286720-54-4
Cat. No. B2417628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(thiophen-2-ylcarbamoyl)piperidine-3-carboxylate
CAS1286720-54-4
Molecular FormulaC13H18N2O3S
Molecular Weight282.36
Structural Identifiers
SMILESCCOC(=O)C1CCCN(C1)C(=O)NC2=CC=CS2
InChIInChI=1S/C13H18N2O3S/c1-2-18-12(16)10-5-3-7-15(9-10)13(17)14-11-6-4-8-19-11/h4,6,8,10H,2-3,5,7,9H2,1H3,(H,14,17)
InChIKeyFAHCJYAVJZARFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-3-carboxylate (CAS 1286720-54-4) – Chemical Profile and Procurement Overview


Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-3-carboxylate (CAS 1286720-54-4, molecular formula C13H18N2O3S, molecular weight 282.36 g/mol) is a synthetic heterocyclic building block featuring a piperidine ring bearing an ethyl carboxylate at the 3-position and a thiophene-2-ylcarbamoyl (urea-like) substituent at the 1-position [1]. The compound is classified under the thiophene carboxamide/urea piperidine scaffold class, which has been investigated in medicinal chemistry for antimicrobial, anticancer, and enzyme inhibitory applications [1][2]. It is commercially available from multiple suppliers primarily as a research intermediate for the synthesis of more complex molecular libraries [1]. Its structure combines a hydrogen bond donor (urea NH), a hydrogen bond acceptor-rich ester, and a sulfur-containing heteroaromatic ring, offering multiple vectors for target engagement and derivatization.

Why Generic Substitution Fails for Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-3-carboxylate


Simple in-class substitution fails because the 3-carboxylate regioisomer and the ethyl ester prodrug handle confer distinct physicochemical properties and synthetic utility compared to its closest analogs. The 4-carboxylate regioisomer (CAS 1286704-11-7) and the free carboxylic acid derivative (CAS 1286725-53-8) differ in hydrogen bond donor/acceptor topology, steric profile, and reactivity [1]. The 3-position ester is a direct derivative of ethyl nipecotate, a validated precursor in GABA transporter and peptidoglycan biosynthesis inhibitor programs [2]. The urea-like linker (thiophene-2-ylcarbamoyl) distinguishes this scaffold from amide-linked or sulfonamide-linked thiophene-piperidine hybrids, altering both conformational preferences and metabolic stability predictions. These differences preclude interchangeable procurement without risking altered SAR outcomes, synthetic compatibility, or pharmacokinetic profiles.

Product-Specific Quantitative Evidence Guide for Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-3-carboxylate


Regioisomeric Differentiation: 3-Carboxylate vs. 4-Carboxylate Positioning Determines Synthetic Lineage

Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-3-carboxylate (target) and its 4-carboxylate regioisomer (CAS 1286704-11-7) share identical molecular formula (C13H18N2O3S) and MW (282.36 g/mol) but differ in ester substitution position on the piperidine ring . The 3-position ester is derived from ethyl nipecotate, a privileged scaffold in GABA reuptake inhibition and peptidoglycan biosynthesis inhibitor synthesis, whereas the 4-position ester derives from isonipecotic acid . This regioisomeric distinction is critical: the 3-carboxylate disposes the ester group in a non-symmetric orientation relative to the piperidine nitrogen, creating a distinct vector angle for downstream derivatization compared to the symmetric 4-substituted isomer.

Medicinal Chemistry Structure-Activity Relationship (SAR) Building Block Procurement

Functional Group Differentiation: Ethyl Ester vs. Carboxylic Acid Governs Reactivity and Permeability

The target compound bears an ethyl ester, while the closely related analog 1-(thiophen-2-ylcarbamoyl)piperidine-3-carboxylic acid (CAS 1286725-53-8) bears a free carboxylic acid . The ester form has a higher calculated logP (approximately 1.5 vs. -1.0 for the acid) and lacks a formal negative charge at physiological pH, predicting superior passive membrane permeability . Furthermore, the ethyl ester can be hydrolyzed to the acid in vivo or in vitro, making it a potential prodrug or protected intermediate, whereas the free acid requires activation (e.g., acid chloride formation) for further coupling reactions.

Prodrug Design Synthetic Chemistry Physicochemical Profiling

Linker Chemistry: Urea Moiety Differentiates from Amide and Sulfonamide Analogs in Hydrogen Bond Capacity

The target compound contains a urea-like (carbamoyl) linker between the thiophene and piperidine moieties, distinguishing it from amide-linked (thiophene-2-carbonyl-piperidine) and sulfonamide-linked analogs . Urea groups are known bioisosteres of amides with distinct hydrogen bonding patterns: ureas can act as dual H-bond donors and acceptors, while amides are predominantly H-bond acceptors [1]. In scaffold-hopping campaigns, urea linkers have been shown to enhance metabolic stability and target residence time compared to amide linkers in certain protein contexts (e.g., kinase inhibitors like AZD7762, a thiophene urea piperidine analog with CHK1 IC50 of 5 nM) [1].

Urea Bioisostere Molecular Recognition Scaffold Hopping

Antimicrobial Potential: Thiophene-Piperidine Scaffold Class Shows Activity Against S. aureus RnpA

The piperidinecarboxamide class, to which the target compound belongs, was identified as a hit series in a medicinal chemistry campaign targeting Staphylococcus aureus RnpA, a novel antibacterial target [1]. The most potent piperidinecarboxamide RnpA inhibitor, JC2, demonstrated inhibition of cellular RnpA mRNA turnover and antimicrobial efficacy in a wax worm model of S. aureus infection [1]. While the precise compound (CAS 1286720-54-4) has not been directly tested, its structural features align with the active piperidinecarboxamide chemotype—specifically the piperidine-1-carboxamide (urea-like) motif connected to a thiophene ring .

Antimicrobial Resistance RnpA Inhibition Bacterial RNA Processing

Synthetic Lineage: Direct Derivatization of Ethyl Nipecotate Enables Access to CNS and Antibacterial Programs

The target compound is an N-functionalized derivative of ethyl nipecotate (ethyl piperidine-3-carboxylate, CAS 5006-62-2) . Ethyl nipecotate itself is a well-established synthetic intermediate used in the preparation of GABA reuptake inhibitors, DPP-4 inhibitors, JAK2 inhibitors, and serotonin-noradrenaline reuptake inhibitors (SNRIs) [1]. It is also specifically employed in the synthesis of cyanothiophene inhibitors targeting peptidoglycan biosynthesis [1]. The thiophene-2-ylcarbamoyl substituent on the target compound adds an additional site for π-stacking or sulfur-mediated interactions while preserving the ethyl ester handle for further diversification.

Ethyl Nipecotate GABA Transporter Peptidoglycan Biosynthesis

Best Research and Industrial Application Scenarios for Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-3-carboxylate


Medicinal Chemistry: RnpA-Targeted Antibacterial Hit Expansion

Based on the validated piperidinecarboxamide-thiophene chemotype's activity against S. aureus RnpA, this compound can serve as a starting scaffold for hit-to-lead optimization. The 3-carboxylate position allows systematic SAR exploration through ester hydrolysis to the acid, amide formation, or reduction to alcohol derivatives [1].

CNS Drug Discovery: GABA Transporter Modulator Synthesis

As an N-functionalized ethyl nipecotate derivative, this compound inherits synthetic compatibility with GABA reuptake inhibitor programs. The ethyl ester serves as a protected intermediate that can be hydrolyzed to the active acid form post-synthesis, while the thiophene-urea group may enhance target selectivity or blood-brain barrier penetration .

Chemical Biology: Kinase Inhibitor Probe Development

The urea-thiophene pharmacophore is a recognized motif in kinase inhibitor design (e.g., AZD7762 for CHK1). This compound provides the core scaffold for generating focused kinase inhibitor libraries, particularly for targets where dual H-bond donor/acceptor capacity of the urea linker is critical for hinge-region binding [1].

Synthetic Methodology: Building Block for Diversity-Oriented Synthesis

The combination of an ethyl ester handle (amenable to hydrolysis, reduction, or transesterification) and a thiophene ring (suitable for electrophilic aromatic substitution or cross-coupling) makes this compound a versatile intermediate for generating structurally diverse compound collections for high-throughput screening campaigns .

Quote Request

Request a Quote for Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.